molecular formula C4H13Cl2FN2 B1484606 2-Fluoro-2-methylpropane-1,3-diamine dihydrochloride CAS No. 133186-52-4

2-Fluoro-2-methylpropane-1,3-diamine dihydrochloride

Cat. No.: B1484606
CAS No.: 133186-52-4
M. Wt: 179.06 g/mol
InChI Key: ZYYOYQAFBHLLSH-UHFFFAOYSA-N
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Description

2-Fluoro-2-methylpropane-1,3-diamine dihydrochloride is a chemical compound with diverse scientific applications. It is offered by various chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound can be found in various chemical databases . The molecular formula is C4H13Cl2FN2 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, density, and molecular weight, can be found in chemical databases .

Scientific Research Applications

Synthesis and Chemical Properties

The compound 2-Fluoro-2-methylpropane-1,3-diamine dihydrochloride serves as a versatile intermediate in the synthesis of various chemical compounds. For example, it participates in reactions leading to the creation of complex heterocycles, such as the synthesis of 2,5-trans-2′,5′-trans-5,5′-dimethylperhydro-2,2′-bipyrimidine through the reaction with glyoxal, demonstrating its utility in constructing cyclic compounds with potential biological activities (Kassiou & Read, 1994). Moreover, its fluorinated derivatives have been investigated for their structural, spectroscopic, and biological properties, highlighting its importance in the development of new materials and pharmaceutical compounds (Elmas et al., 2020).

Material Science and Catalysis

In material science, derivatives of 2-Fluoro-2-methylpropane-1,3-diamine have been used in the synthesis of advanced materials, such as fluoro-polyimides, which exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for high-performance applications (Xie et al., 2001). Additionally, this compound facilitates the synthesis of complexes with potential applications in catalysis and as peroxidase mimics, indicating its utility in biotechnological applications and the development of synthetic enzymes (Bermejo et al., 2017).

Biological Activities and Medicinal Chemistry

The structural derivatives of this compound have been explored for their antimicrobial and cytotoxic activities. Research has identified compounds with significant growth inhibitory effects on various bacteria, highlighting the potential of these derivatives in the development of new antimicrobial agents (ÖztÜrk et al., 2019). Additionally, studies on fluorine-18 labeled derivatives for PET imaging of dopamine transporters underscore the relevance of fluorinated compounds in diagnostic imaging and the development of radiotracers for neurological disorders (Goodman et al., 1997).

Environmental and Safety Considerations

The biocatalytic synthesis of fluorinated compounds, such as 2-fluoro-3-hydroxypropionic acid, demonstrates an environmentally friendly approach to incorporating fluorine into organic molecules, reducing the environmental and safety impacts associated with traditional chemical methods. This innovative approach expands the molecular space for discovery by combining synthetic and natural compounds (Liu et al., 2022).

Properties

IUPAC Name

2-fluoro-2-methylpropane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11FN2.2ClH/c1-4(5,2-6)3-7;;/h2-3,6-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYOYQAFBHLLSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(CN)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-methylpropane-1,3-diamine dihydrochloride
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2-Fluoro-2-methylpropane-1,3-diamine dihydrochloride
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2-Fluoro-2-methylpropane-1,3-diamine dihydrochloride
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2-Fluoro-2-methylpropane-1,3-diamine dihydrochloride
Reactant of Route 5
2-Fluoro-2-methylpropane-1,3-diamine dihydrochloride
Reactant of Route 6
2-Fluoro-2-methylpropane-1,3-diamine dihydrochloride

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